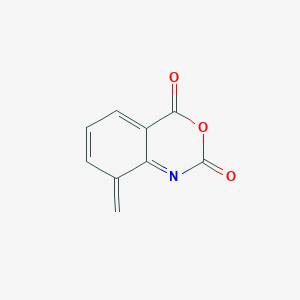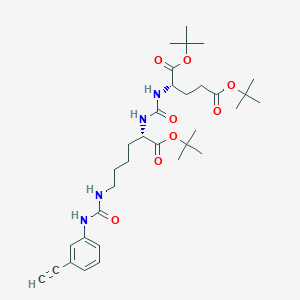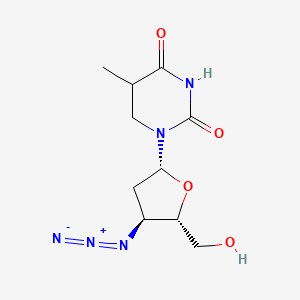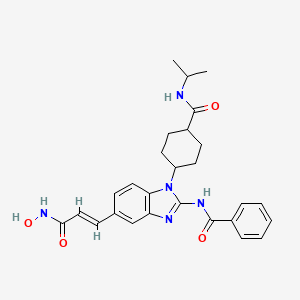![molecular formula C16H10ClCrN4Na2O9S2 B12362012 disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12362012.png)
disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide is a complex chemical compound known for its vibrant color properties and applications in various industries. This compound is often used as a dye due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide involves multiple steps:
Formation of the pyrazolone derivative: This step involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chlorosulfonic acid to introduce the sulfonate group.
Diazotization: The pyrazolone derivative is then diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is coupled with 5-chloro-2-hydroxybenzenesulfonic acid to form the azo compound.
Complexation with Chromium: The final step involves complexing the azo compound with chromium(3+) ions in the presence of sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: for controlled reactions.
Chromatographic techniques: for purification.
Quality control: to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield amines.
Substitution: The sulfonate groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium dithionite or zinc dust.
Substitution reagents: Such as alkyl halides or sulfonyl chlorides.
Major Products
Oxidized derivatives: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Functionalized derivatives: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Chemistry: Used as a dye in various applications due to its stability and intense color.
Analytical Chemistry: Employed as a reagent in various analytical techniques.
Biology
Staining: Used in biological staining to highlight structures in biological tissues.
Medicine
Diagnostic Tools: Utilized in diagnostic assays due to its colorimetric properties.
Industry
Textile Industry: Widely used in the textile industry for dyeing fabrics.
Paper Industry: Used in the paper industry for coloring paper products.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates that interact with the azo and sulfonate groups, leading to the desired colorimetric changes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid Red 183: Another azo dye with similar applications.
Disodium 4-chloro-3-[[3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl]azo]-2-oxidobenzenesulfonate: A structurally similar compound with comparable properties.
Uniqueness
Disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide is unique due to its specific combination of functional groups, which confer distinct color properties and stability, making it highly valuable in various industrial and research applications.
Eigenschaften
Molekularformel |
C16H10ClCrN4Na2O9S2 |
|---|---|
Molekulargewicht |
599.8 g/mol |
IUPAC-Name |
disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide |
InChI |
InChI=1S/C16H13ClN4O8S2.Cr.2Na.H2O/c1-8-14(19-18-12-5-9(17)6-13(15(12)22)31(27,28)29)16(23)21(20-8)10-3-2-4-11(7-10)30(24,25)26;;;;/h2-7H,1H3,(H4,18,19,20,22,23,24,25,26,27,28,29);;;;1H2/q;+3;2*+1;/p-5 |
InChI-Schlüssel |
OROYCULYTBHIBI-UHFFFAOYSA-I |
Kanonische SMILES |
CC1=C(C(=O)N([N-]1)C2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])[O-].[OH-].[Na+].[Na+].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide](/img/structure/B12361955.png)

![Methyl[2-(propan-2-yloxy)ethyl]amine](/img/structure/B12361968.png)

![(2S,4R)-1-[(2S)-2-(8-bromooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12361990.png)

![7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid](/img/structure/B12362008.png)



